molecular formula C14H9Cl2N3O2S B2907781 4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide CAS No. 522628-95-1

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide

Cat. No.: B2907781
CAS No.: 522628-95-1
M. Wt: 354.21
InChI Key: NHLDSWNAMMISMW-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-substituted quinoxaline moiety. Quinoxalines are bicyclic heterocycles containing two nitrogen atoms at positions 1 and 4, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their enzyme inhibitory (e.g., carbonic anhydrase) and antimicrobial activities .

Properties

IUPAC Name

4-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-5-7-10(8-6-9)22(20,21)19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLDSWNAMMISMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article summarizes the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which can disrupt cellular processes.
  • DNA Interaction : It may bind to DNA, interfering with replication and transcription, potentially leading to cell cycle arrest and apoptosis.
  • Signaling Pathway Modulation : The compound can modulate signaling pathways that affect cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential applications as an antibiotic.
  • Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, particularly in the context of HIV .
  • Anticancer Effects : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, with specific attention to its effects on liver cancer cells (Hep G2) and colorectal cancer cells (HCT116) .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substitution patterns can lead to significant differences in efficacy:

Compound NameStructural FeaturesUnique Aspects
4-Amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamideAmino group instead of chloroPotentially different biological activity due to amino substitution
4-Chloro-N-(2-chloroquinoxalin-3-yl)-benzenesulfonamideDifferent position of chloro on quinoxalineVariations in reactivity and biological properties
4-Methyl-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamideMethyl group instead of chloroAltered lipophilicity affecting bioavailability

These variations highlight the importance of specific functional groups in modulating the compound's interaction with biological targets.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Anticancer Activity : A study evaluated the compound against various cancer cell lines, revealing an IC50 value of 7.8 µM against HCT116 cells, indicating significant anticancer potential. The mechanism was linked to apoptosis induction via DNA interaction .
  • Antimicrobial Efficacy : In a screening assay against bacterial strains, the compound demonstrated effective inhibition, suggesting its use as a potential antibiotic agent.
  • HIV Inhibition : Research utilizing yeast models showed that the compound could inhibit HIV replication by interfering with viral protein interactions, highlighting its potential as an antiviral agent .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • 4-Chloro-N-(3-chlorobenzoyl)-benzenesulfonamide : Forms a 2D network via N–H⋯O and O–H⋯O hydrogen bonds .
  • 4-Chloro-N-(3-chlorophenyl)-benzenesulfonamide : Exhibits a torsion angle of -58.4°, influencing packing density .
  • Quinoxaline vs. Quinoline: Quinoxaline’s planar structure may promote stronger crystal lattice interactions compared to quinoline’s monocyclic system .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, including sulfonation and nucleophilic substitution. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under anhydrous conditions to introduce the sulfonamide group.
  • Nucleophilic substitution : React 3-chloroquinoxaline derivatives with 4-chlorobenzenesulfonamide in polar aprotic solvents (e.g., dimethylformamide) with a base catalyst (e.g., triethylamine) to facilitate coupling .
  • Temperature control : Maintain reactions between 60–80°C to balance yield and purity .
    Standardization : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., dichloromethane for intermediate steps) to minimize side products .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Critical characterization methods include:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify quinoxaline and sulfonamide moieties. For example, aromatic protons in quinoxaline appear at δ 7.8–8.5 ppm, while sulfonamide protons show broad signals near δ 10–12 ppm .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peaks) with ESI-MS or MALDI-TOF .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and quinoxaline groups) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against PI3K or carbonic anhydrase isoforms using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Binding affinity : Perform surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications to the quinoxaline or sulfonamide groups affect enzymatic inhibition?

  • Quinoxaline substitution : Introducing electron-withdrawing groups (e.g., Cl at position 3) enhances π-π stacking with kinase active sites, improving inhibition potency (IC50_{50} < 50 nM in PI3Kα) .
  • Sulfonamide optimization : Methylation of the benzene ring (e.g., 4-methyl substitution) increases lipophilicity, enhancing blood-brain barrier penetration in neurological targets .
  • Data contradiction : Some studies report reduced activity with bulky substituents due to steric hindrance, necessitating molecular docking simulations to validate .

Q. What computational methods are effective for predicting binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3K or carbonic anhydrase IX. Key residues (e.g., Lys802 in PI3K) often form hydrogen bonds with sulfonamide oxygen .
  • ADMET prediction : Employ SwissADME to assess logP (optimal range: 2–4), solubility, and CYP450 inhibition risks .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

  • Polymorphism analysis : Compare crystal structures (e.g., PDB entries) to identify conformational variations affecting bioactivity. For example, a 0.3 Å shift in sulfonamide orientation reduced PI3K binding by 40% .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain solubility differences across polymorphs .

Methodological Challenges and Solutions

  • Low coupling yields : Replace DMF with DMAc to reduce side reactions .
  • Crystallization issues : Use mixed solvents (e.g., acetone/water) for slow nucleation .
  • Bioactivity variability : Pre-screen compounds for polymorph purity via PXRD .

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